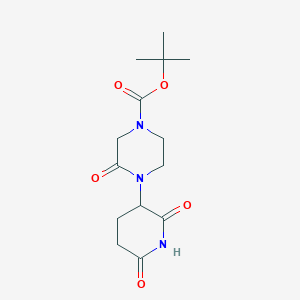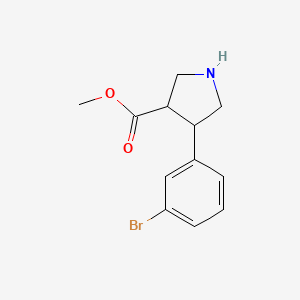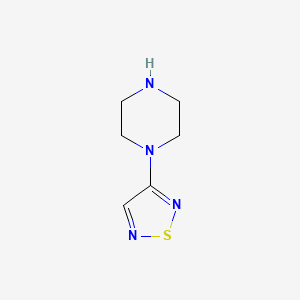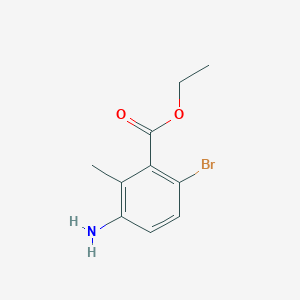
N-Acetyl-5-nitrilonorvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-5-nitrilonorvaline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an acetyl group, a nitrilo group, and a norvaline backbone, which contribute to its distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-nitrilonorvaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Addition Reaction: The initial step involves the addition of acrylonitrile to a suitable substrate.
Hydrogenation: The intermediate product undergoes hydrogenation to reduce the nitrile group.
Coupling Reaction: The hydrogenated product is then coupled with another reactant to form a more complex intermediate.
Cyclization: The intermediate undergoes cyclization to form a heterocyclic ring.
Ring Opening: The cyclic compound is subjected to ring-opening reactions to introduce functional groups.
Decarboxylation: The intermediate is decarboxylated to remove carboxyl groups.
Acylation: Finally, the compound is acylated to introduce the acetyl group, resulting in the formation of this compound
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using cost-effective raw materials and efficient reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry principles, such as using water as a solvent and minimizing waste, can be applied to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-5-nitrilonorvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Cyclization: Cyclization reactions can form new ring structures, enhancing the compound’s stability and reactivity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Cyclization: Cyclization reactions often require acidic or basic catalysts to facilitate ring closure
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Acetyl-5-nitrilonorvaline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and enzyme activities.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: This compound is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-Acetyl-5-nitrilonorvaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
N-Acetyl-5-nitrilonorvaline can be compared with other similar compounds, such as:
N-Acetyl-5-methoxytryptamine: Known for its role as a neurohormone and antioxidant.
N-Acetyl-5-hydroxytryptamine: Involved in regulating circadian rhythms and sleep-wake cycles.
N-Acetyl-5-methoxyindole: Used in the synthesis of various pharmaceuticals and agrochemicals .
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Propiedades
Número CAS |
34972-70-8 |
|---|---|
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2-acetamido-4-cyanobutanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-3H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
DANYRDPZKCQUHF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CCC#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


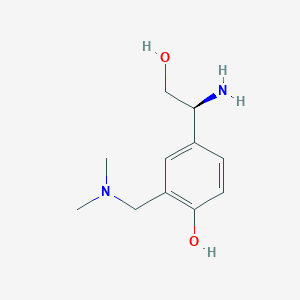
![2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid](/img/structure/B13549622.png)



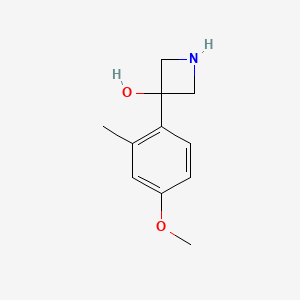
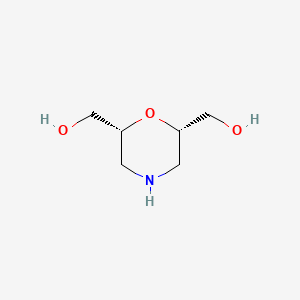
![2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid](/img/structure/B13549658.png)

